molecular formula C19H22KN3O4S B1260220 Hetacillin potassium CAS No. 5321-32-4

Hetacillin potassium

Cat. No. B1260220
CAS RN: 5321-32-4
M. Wt: 427.6 g/mol
InChI Key: QRSPJBLLJXVPDD-XFAPPKAWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hetacillin Potassium is the potassium salt of hetacillin, a semi-synthetic penicillin antibiotic with bactericidal activity. Hetacillin is a prodrug that is converted to ampicillin via esterases. Ampicillin binds to and inactivated penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to an interruption of the bacterial cell wall and causes bacterial cell lysis.
Hetacillin potassium is an organic potassium salt. It contains a hetacillin(1-).

Scientific Research Applications

Mechanism of Action

Hetacillin potassium, a semi-synthetic penicillin antibiotic, functions as a prodrug that is converted to ampicillin via esterases. It targets penicillin-binding proteins (PBPs) in the bacterial cell wall, disrupting the cross-linkage of peptidoglycans, essential components of the bacterial cell wall. This action leads to bacterial cell wall interruption and ultimately causes bacterial cell lysis, exhibiting bactericidal properties (Definition, 2020).

Veterinary Applications

In a randomized noninferiority trial, hetacillin potassium was compared with ceftiofur hydrochloride for treating nonsevere clinical mastitis in dairy cows. The study found that hetacillin was noninferior to ceftiofur for bacteriological and pathogen cure, with similar rates of clinical cure and postevent milk production. This indicates hetacillin's efficacy in veterinary medicine, specifically for treating mastitis in dairy cows (Vasquez et al., 2016).

Pharmacokinetics in Dairy Cattle

A study investigating the pharmacokinetics of intramammary hetacillin in dairy cattle milked three times per day showed that antibiotic concentrations remained above the minimum inhibitory concentration for gram-positive mastitis pathogens for most of the dosing interval. This suggests that hetacillin is an effective treatment for gram-positive mastitis pathogens in dairy cattle, even with increased milking frequency (Lindquist et al., 2015).

Interaction with Other Medications

Research examining the bioavailability of hetacillin in patients treated with anticonvulsants or chlorpromazine found no significant relationship between liver enzyme induction and hetacillin bioavailability. This suggests hetacillin's pharmacokinetics may not be significantly altered by these medications, which is important for understanding drug interactions (Galanopoulou et al., 2010).

Quantum-Chemical Analysis

A quantum-chemical analysis of hetacillin using DFT and AB INITIO methods provided insights into the optimized geometric and electronic structure of the compound. This study contributes to understanding the molecular characteristics and potential reactivity of hetacillin, useful for its further application in drug design (Babkin et al., 2020).

properties

CAS RN

5321-32-4

Product Name

Hetacillin potassium

Molecular Formula

C19H22KN3O4S

Molecular Weight

427.6 g/mol

IUPAC Name

potassium;(2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H23N3O4S.K/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10;/h5-9,11-13,16,20H,1-4H3,(H,25,26);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1

InChI Key

QRSPJBLLJXVPDD-XFAPPKAWSA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)[O-])C.[K+]

Other CAS RN

5321-32-4

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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